N,N-Dimethylphenethylamine

Overview

Description

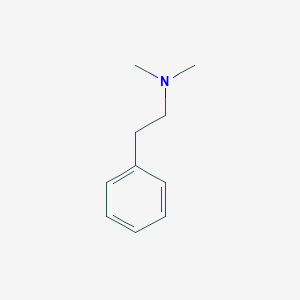

N,N-Dimethylphenethylamine is a substituted phenethylamine that is used as a flavoring agent. It is an alkaloid that was first isolated from the orchid Eria jarensis. The compound has a chemical formula of C10H15N and a molar mass of 149.237 g/mol. It is known for its “sweet, fishy” aroma and is mainly used in cereal, cheese, dairy products, fish, fruit, and meat .

Mechanism of Action

Target of Action

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine . The primary targets of N,N-DMPEA are the Trace Amine-Associated Receptor 1 (TAAR1) and the 5-HT1A receptor . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a role in various neurological processes .

Mode of Action

N,N-DMPEA acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, N,N-DMPEA binding to the TAAR1 receptor can stimulate the release of neurotransmitters .

Biochemical Pathways

Its interaction with taar1 suggests it may influence thedopaminergic, serotonergic, and glutamatergic systems . These systems are involved in mood regulation, cognition, and sensory perception .

Pharmacokinetics

Phenethylamines are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Its agonist activity at the taar1 receptor suggests it may stimulate the release of neurotransmitters, potentially leading to changes in mood, cognition, and sensory perception .

Action Environment

The action, efficacy, and stability of N,N-DMPEA can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and genetic factors that can affect the metabolism and response to N,N-DMPEA

Biochemical Analysis

Biochemical Properties

N,N-Dimethylphenethylamine interacts with various enzymes and proteins. There is evidence suggesting that this compound acts as a TAAR1 agonist in humans , and as a 5-HT1A ligand in rats . Some research also indicated that it had interaction with MAO-B, most likely as an enzyme substrate and not an inhibitor .

Cellular Effects

It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylphenethylamine is synthesized by the reaction of phenethylamine with formaldehyde and formic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials, phenethylamine, formaldehyde, and formic acid, are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-Methylphenethylamine and phenethylamine.

Substitution: Various substituted phenethylamines depending on the electrophile used.

Scientific Research Applications

Flavoring Agent

N,N-DMPEA is primarily recognized as a flavoring agent in the food industry. It has been isolated from the orchid Pinalia jarensis and is described to have a "sweet, fishy" aroma. Its applications include:

- Food Products : Utilized in cereals, dairy products, fish, fruits, and meats to enhance flavor profiles .

- Regulatory Status : Recognized as safe for use by the Flavor and Extract Manufacturers Association (FEMA) and the Joint Expert Committee on Food Additives (JECFA) .

Pharmacological Research

Recent studies have investigated N,N-DMPEA's potential pharmacological effects:

- Monoamine Oxidase Activity : N,N-DMPEA has been synthesized as a selective radiotracer for in vivo measurement of monoamine oxidase-B activity in the brain. Research indicates that it can significantly incorporate into mouse brain tissue, suggesting its utility in studying neurochemical processes .

- Receptor Interaction : Evidence suggests that N,N-DMPEA acts as an agonist for trace amine-associated receptors (TAAR1) and may interact with serotonin receptors (5-HT1A) in animal models . This interaction could have implications for mood regulation and other neuropsychiatric conditions.

Athletic Performance and Supplements

N,N-DMPEA has gained popularity in dietary supplements aimed at enhancing athletic performance:

- Stimulant Properties : It is marketed as a stimulant in pre-workout supplements, with claims of increasing energy levels and improving workout efficiency . However, scientific evidence supporting these claims remains limited.

- Safety Concerns : While it is generally considered safe in small amounts for flavoring purposes, higher doses associated with supplements have raised concerns about potential side effects, including reports of stroke linked to its usage .

Medical Applications

Emerging research indicates potential therapeutic uses:

- Dry Eye Treatment : Preliminary studies suggest that N,N-DMPEA eye drops may improve tear composition in individuals suffering from dry eyes . However, further research is needed to establish efficacy and safety.

Case Studies and Research Findings

The following table summarizes key findings from various studies involving N,N-DMPEA:

Comparison with Similar Compounds

Phenethylamine: The parent compound of N,N-Dimethylphenethylamine, known for its stimulant effects.

N-Methylphenethylamine: A related compound with similar stimulant properties.

Methamphetamine: A positional isomer of this compound with a methyl group attached to the alpha position of phenylethylamine instead of the nitrogen group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike methamphetamine, which is a potent central nervous system stimulant, this compound is primarily used as a flavoring agent and has a different mechanism of action involving TAAR1 and 5-HT1A receptors.

Biological Activity

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine with the chemical formula . It is structurally related to methamphetamine and has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and receptor interactions. This article explores the biological activity of N,N-DMPEA, including its pharmacokinetics, receptor interactions, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Name : this compound

- Molecular Formula :

- CAS Number : 1126-71-2

Pharmacokinetics

Research has demonstrated that N,N-DMPEA can be synthesized as a radiolabeled compound for studying its kinetics in vivo. A notable study synthesized carbon-11-labeled N,N-DMPEA ([11C]DMPEA) to measure monoamine oxidase B (MAO-B) activity in the brain. The biodistribution studies in mice showed rapid uptake in the brain, peaking at 1 minute post-injection, indicating significant central nervous system penetration .

Table 1: Pharmacokinetic Parameters of [11C]DMPEA

| Parameter | Value |

|---|---|

| Peak Uptake Time | 1 min |

| Initial Uptake Rate | High |

| Clearance Half-Life | Variable across brain regions |

| Brain Regions Studied | Basal ganglia, thalamus |

Receptor Interactions

N,N-DMPEA has been identified as an agonist for several receptors, including:

- Trace Amine-Associated Receptor 1 (TAAR1) : It activates TAAR1 with an effective concentration (EC50) of approximately 8.8 µM, showing significant efficacy .

- 5-HT1A Receptor : In animal models, it has been noted to interact with serotonin receptors, suggesting potential anxiolytic effects .

- Adrenergic Receptors : Studies indicate that N,N-DMPEA acts as a weak agonist at adrenergic receptors (ADRα1 and ADRβ), which may contribute to its stimulant properties .

Neurotransmitter Modulation

The interaction of N,N-DMPEA with MAO-B suggests its role in modulating neurotransmitter levels, potentially impacting mood and cognitive functions. Its action as a substrate rather than an inhibitor indicates that it may influence dopamine metabolism without significantly disrupting normal enzymatic activity .

Case Studies

- Athletic Performance : Some anecdotal evidence suggests that N,N-DMPEA is used in dietary supplements aimed at enhancing athletic performance. However, scientific validation is lacking, and concerns regarding safety have been raised due to reports of adverse effects like stroke when used in high doses .

- Ocular Applications : Research indicates that N,N-DMPEA eye drops may improve tear composition in individuals with dry eyes, suggesting a potential therapeutic application in ophthalmology .

Safety and Side Effects

While N,N-DMPEA is considered safe in small amounts as a food flavoring agent, higher doses pose risks. Reports have linked its use in supplements to serious side effects. The Flavor and Extract Manufacturers Association has deemed it safe for culinary use; however, caution is advised regarding its medicinal use due to potential adverse cardiovascular effects .

Properties

IUPAC Name |

N,N-dimethyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOFSCODFRHERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10275-21-5 (hydrochloride) | |

| Record name | N,N-Dimethylphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40150114 | |

| Record name | N,N-Dimethylphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sweet fishy aroma | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.904 | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1126-71-2 | |

| Record name | Dimethylphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-2-PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C10U12C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of N,N-Dimethylphenethylamine?

A1: this compound has the molecular formula C10H15N and a molecular weight of 149.23 g/mol. While detailed spectroscopic data is not explicitly provided in the given research papers, [] it is known that substituted phenethylamines, like this compound, exhibit characteristic ultraviolet and infrared spectra. []

Q2: How does this compound behave in excited states?

A2: Research using time-resolved multiphoton ionization mass spectrometry coupled with Rydberg Fingerprint Spectroscopy (RFS) has shed light on the excited-state dynamics of this compound (PENNA). Upon excitation, PENNA undergoes a rapid conversion from the 3p to the 3s Rydberg state within 149 fs. [] This transition is linked to the onset of fragmentation. Further studies show a biexponential decay of the 3s signal, attributed to electronic curve crossing from the Rydberg state to a dissociative antibonding orbital. [] This process might explain fragmentation pathways observed in electron capture dissociation of proteins. Interestingly, the initial fast decay (1.3 ps) is significantly slowed down (5.6 ps time constant) due to a relaxation process. []

Q3: Has the electron binding energy of this compound been studied?

A3: Yes, studies have observed a shift in the electron binding energy of the 3s Rydberg state of PENNA with a time constant of 4.8 ps. [] This shift is suggested to be a result of a cation-π interaction driven conformational rearrangement within the molecule. []

Q4: Are there any studies on the potential environmental impact of this compound?

A4: While the provided research papers do not directly investigate the environmental impact of this compound, one study mentions its detection in wastewater effluent used for crop irrigation. [] This finding highlights the importance of further research into the compound's potential ecotoxicological effects and degradation pathways.

Q5: What is known about the synthesis of this compound and its derivatives?

A5: Several methods for synthesizing this compound and its derivatives have been explored. One study describes the synthesis of radioiodinated phenylalkylamines, including 2-[131I]-iodo-4,5-dimethoxy-N,N-dimethyl-phenethylamine, for potential use in brain mapping with SPECT technology. [] Another study details a synthetic route involving the reduction of 5-aryloxazolidines with triethylsilane, leading to this compound and related compounds. [] The formation of [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile as a byproduct during the synthesis of this compound derivatives has also been reported. []

Q6: Have there been any investigations into the metabolism of this compound?

A6: While specific metabolic pathways are not detailed in the provided research, one study investigates the use of deuterium-labeled this compound-α,α-d2 to study its metabolic conversion rate in the brain. [] This suggests an interest in understanding how this compound is processed within biological systems.

Q7: Is this compound a substrate for monoamine oxidase B?

A7: One of the research papers specifically examines the potential of this compound to act as a substrate for monoamine oxidase b. [] While the abstract does not disclose the findings, this research highlights the interest in understanding the interaction of this compound with enzymes involved in neurotransmitter metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.